1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines benzimidazole and indazole moieties, making it a subject of various scientific studies.
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by cyclization reactions to introduce the indazole ring. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as sulfur . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indazole rings, often using halogenated reagents.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studies have shown its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with various molecular targets. It can bind to enzyme active sites, inhibiting their activity. The pathways involved often include the modulation of signal transduction pathways, such as the PI3K/Akt pathway, which is crucial in cell proliferation and survival .
Comparison with Similar Compounds
When compared to similar compounds, such as 2-(2-hydroxyphenyl)-1H-benzimidazole and 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide, 1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one stands out due to its unique combination of benzimidazole and indazole rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H16N4O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-6-(2-hydroxyphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H16N4O2/c25-18-8-4-1-5-13(18)12-9-17-14(19(26)10-12)11-21-24(17)20-22-15-6-2-3-7-16(15)23-20/h1-8,11-12,25H,9-10H2,(H,22,23) |
InChI Key |
DSBNIOVNUWNHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5O |
Origin of Product |
United States |
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